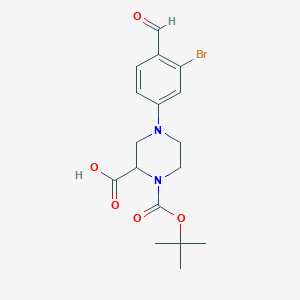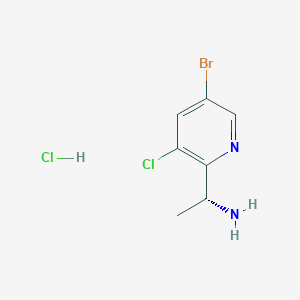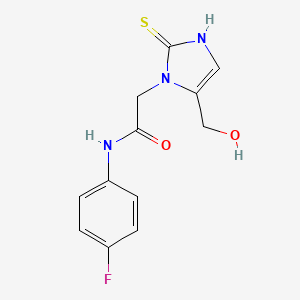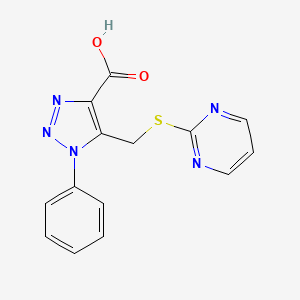![molecular formula C9H12N4O B1417817 1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1094377-59-9](/img/structure/B1417817.png)
1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Vue d'ensemble
Description
“1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is an aromatic heterocyclic compound . It contains a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring . The molecular formula is C9H12N4O .
Molecular Structure Analysis
The molecular structure of “1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is based on a pyrazolo[3,4-d]pyrimidine core. This core is a fused nitrogen-containing heterocyclic ring system . The average mass of the molecule is 192.218 Da, and the monoisotopic mass is 192.101105 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” are not explicitly detailed in the available resources. The molecular formula is C9H12N4O, and the average mass is 192.218 Da .Applications De Recherche Scientifique
Adenosine Receptor Affinity and Synthesis
Pyrazolo[3,4-d]pyrimidines, such as 1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, are known for exhibiting affinity to A1 adenosine receptors. A study synthesized analogues of this compound and tested them for A1 adenosine receptor affinity using a binding assay. The research highlighted the influence of different substituents on receptor affinity, indicating potential applications in medicinal chemistry (Harden, Quinn, & Scammells, 1991).
Antiproliferative and Proapoptotic Effects in Cancer Cells
Another study focused on pyrazolo[3,4-d]pyrimidine derivatives as antiproliferative and proapoptotic agents against various cancer cells. These compounds were found to inhibit the phosphorylation of Src, an important protein in cancer cell growth, and affect the expression of anti-apoptotic genes. This indicates their potential use in cancer therapeutics (Carraro et al., 2006).
Antimicrobial Applications
A study demonstrated the synthesis of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and their antimicrobial screening. These compounds showed varying degrees of effectiveness against a range of microorganisms, suggesting their potential application in developing new antimicrobial agents (Sureja & Vadalia, 2017).
Role in Psoriasis Treatment
Research into pyrazolo[3,4-d]pyrimidine derivatives for psoriasis treatment revealed their ability to inhibit FMS-like tyrosine kinase 3 (FLT3), a potential target in psoriasis therapy. A specific derivative exhibited significant antipsoriatic effects in a mouse model, suggesting a new avenue for psoriasis treatment (Li et al., 2016).
Synthesis Techniques and Catalysis
Various studies have explored efficient synthesis techniques for pyrazolo[3,4-d]pyrimidin-4-ones, including microwave-assisted synthesis and solvent-free conditions. These methods not only enhance the synthesis process but also contribute to green chemistry principles by reducing solvent use (Zhang et al., 2022).
Propriétés
IUPAC Name |
1-tert-butyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-9(2,3)13-7-6(4-12-13)8(14)11-5-10-7/h4-5H,1-3H3,(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRIVNFFUGROHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine](/img/structure/B1417734.png)

![tert-Butyl 4-(5-cyanobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1417736.png)

![2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine](/img/structure/B1417739.png)


![3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1417743.png)
![7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1417744.png)
![1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417746.png)



